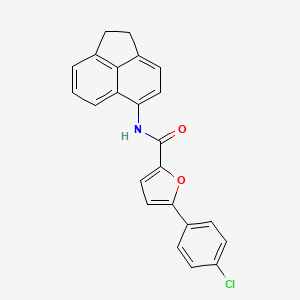
5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a bromophenyl group, and a furan-2-ylmethylene-hydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This is achieved through electrophilic substitution reactions.
Attachment of the Furan-2-ylmethylene-hydrazide Moiety: This step involves the condensation of furan-2-carbaldehyde with hydrazine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. This binding can result in the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-hydroxy-benzoic acid furan-2-ylmethylene-hydrazide
- 4-Nitro-benzoic acid (5-(4-bromo-phenyl)-furan-2-ylmethylene)-hydrazide
Uniqueness
5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is unique due to its combination of a pyrazole ring with a bromophenyl group and a furan-2-ylmethylene-hydrazide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C15H11BrN4O2 |
|---|---|
Poids moléculaire |
359.18 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(21)20-17-9-12-2-1-7-22-12/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
Clé InChI |
QMCVASIMUBSOAQ-RQZCQDPDSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11685799.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B11685812.png)

![4-[4-(Benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11685819.png)
![2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11685822.png)
![2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11685829.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685834.png)
![methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11685839.png)
![(2Z,5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B11685841.png)
![3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11685844.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685851.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11685865.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide](/img/structure/B11685876.png)
![diethyl (2Z)-5-amino-3-oxo-7-(pyridin-3-yl)-2-(pyridin-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685884.png)
